1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea

synthetic chemistry heterocyclic synthesis microwave-assisted synthesis

Thiourea spirocyclization regioselectivity issues? Generic N-phenylthioureas fail; urea analogs are unreactive. 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea solves this. Enables single-step spiroisoxazolo[2,3-b][1,2,4]thiadiazole-2,2-thiazolidin-4-one synthesis (chloroacetic acid/NaOAc/EtOH). Microwave-assisted triazinan-2-one formation in 8-10 min. Resulting spirocycles: antimicrobial MIC 1-32 µg/mL. The 5-methylisoxazole pattern is essential for regioselectivity-similar analogs cannot substitute. In stock for immediate global shipping.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
Cat. No. B12131404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=S)NC2=CC=CC=C2
InChIInChI=1S/C11H11N3OS/c1-8-7-10(14-15-8)13-11(16)12-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,16)
InChIKeyCCYCCECFYOTLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea: Procurement & Specifications


1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea (CAS 64821-97-2, molecular formula C11H11N3OS, molecular weight 233.29) is a synthetic thiourea derivative combining a 5-methylisoxazole heterocycle with a phenylthiourea moiety . This compound is primarily utilized as a chemical intermediate for constructing more complex heterocyclic systems, including spiroisoxazolo[2,3-b][1,2,4]thiadiazoles and isoxazolyltriazinan-2-ones [1]. The thiourea linkage (-NH-C(S)-NH-) provides a versatile synthetic handle for cyclization and functional group transformations.

1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea: Generic Substitution Risks


This compound cannot be reliably substituted with structurally similar N-phenylthioureas or generic isoxazole-thiourea hybrids because its specific substitution pattern at the isoxazole 3-position directly influences both its synthetic utility and its downstream biological activity profile. The presence of the 5-methyl group on the isoxazole ring alters the electronic environment and steric properties of the thiourea nitrogen atoms, which in turn affects the regioselectivity of cyclization reactions [1]. Furthermore, the combination of the unsubstituted phenyl ring with the 5-methylisoxazole scaffold creates a distinct hydrogen-bonding capacity that is absent in analogs with different aryl substituents or alternative heterocyclic cores [2].

1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea: Quantitative Evidence vs. Analogs


Microwave-Assisted Synthesis vs. Conventional Heating

The synthesis of 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea via microwave irradiation demonstrates a measurable advantage over conventional thermal methods. The microwave-assisted condensation of 3-amino-5-methylisoxazole with phenylisocyanate in toluene yields the target thiourea intermediate with a reaction time of 8-10 minutes compared to several hours required for conventional reflux methods [1]. This time reduction does not compromise yield, as the microwave protocol delivers the product in good-to-excellent yields suitable for further derivatization without additional purification steps [1][2].

synthetic chemistry heterocyclic synthesis microwave-assisted synthesis thiourea derivatives

Cyclization Reactivity: Thiourea vs. Urea

This compound serves as a direct precursor to spiroisoxazolo[2,3-b][1,2,4]thiadiazole-2,2-thiazolidin-4-ones (9a-9e) and spiroisoxazolo[2,3-b][1,2,4]oxadiazole-2,2-thiazolidin-4-ones (12a-12e) . The thiourea sulfur atom participates in nucleophilic cyclization reactions that are not accessible to the corresponding urea analogs. The resulting spirocyclic derivatives demonstrate significant antimicrobial activity against standard strains (MIC values in the range of 1-32 µg/mL depending on the specific derivative and organism tested), whereas the urea-derived oxadiazole analogs typically show weaker or no activity .

heterocyclic synthesis cyclization thiourea reactivity building block

Physicochemical Profile vs. Analogs

The molecular weight (233.29 g/mol) and substitution pattern of 1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea place it in a distinct physicochemical space relative to commonly available alternatives. N-phenylthiourea (CAS 103-85-5, MW 152.22) lacks the isoxazole ring entirely, while N-(5-methyl-3-isoxazolyl)thiourea (MW 157.19) lacks the phenyl substituent . These differences in molecular weight correlate with differential solubility, lipophilicity, and hydrogen-bonding capacity that directly affect downstream synthetic applications.

physicochemical properties molecular weight structural analog thiourea derivatives

1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea: Research & Industrial Applications


Spiroisoxazolo-Thiadiazolidinone Antimicrobial Libraries

This compound functions as the key thiourea intermediate for constructing spiroisoxazolo[2,3-b][1,2,4]thiadiazole-2,2-thiazolidin-4-ones, a class of compounds demonstrating antimicrobial activity against standard bacterial strains (MIC values ranging from 1-32 µg/mL) . The reaction proceeds via cyclization with chloroacetic acid and sodium acetate in absolute ethanol, yielding the spirocyclic framework in a single synthetic step. The thiourea sulfur atom is essential for this transformation; corresponding urea analogs fail to undergo the same cyclization pathway or produce significantly less active products .

Isoxazolyltriazinan-2-one Microwave Synthesis

1-(5-Methyl-3-isoxazolyl)-3-phenylthiourea serves as the precursor for 5-alkyl-1-(5-methylisoxazol-3-yl)-3-aryl-[1,3,5]triazinan-2-ones via trimolecular condensation with aqueous formaldehyde and primary amines under microwave irradiation [1]. The reaction proceeds in ethanol under microwave conditions with yields reported as excellent. The use of microwave irradiation reduces reaction time from hours to approximately 8-10 minutes compared to conventional thermal methods, making this compound particularly valuable for high-throughput synthetic campaigns [1].

Heterocyclic Diversity-Oriented Synthesis

The dual-functional nature of this compound—combining a nucleophilic thiourea sulfur with an electrophilic isoxazole ring—enables participation in multiple distinct cyclization pathways. It has been employed in the synthesis of thiazole-containing heterocycles and as a precursor for generating combinatorial libraries of N-aryl thiourea derivatives [2]. The phenyl substituent on the thiourea nitrogen remains intact throughout most derivatization reactions, providing a consistent aromatic anchor for structure-activity relationship (SAR) studies while the isoxazole terminus undergoes further functionalization.

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